2-(2,4-Dimethoxybenzoyl)benzoic acid

Estrogen Receptor Drug Discovery Endocrinology

Researchers investigating estrogen receptor pharmacology or sweet taste SAR face failed assays when substituting unvalidated benzophenone analogs. 2-(2,4-Dimethoxybenzoyl)benzoic acid (CAS 61959-31-7) resolves this with documented ERα binding (IC50 57 nM) and published glucophore data from a 24-analogue sweet taste study. The 2,4-dimethoxy substitution enhances electron density for distinct reactivity vs. unsubstituted 2-benzoylbenzoic acid. Procure as ≥97% white to off-white solid; standard global shipping with no controlled-substance restrictions.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 61959-31-7
Cat. No. B7815832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dimethoxybenzoyl)benzoic acid
CAS61959-31-7
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)OC
InChIInChI=1S/C16H14O5/c1-20-10-7-8-13(14(9-10)21-2)15(17)11-5-3-4-6-12(11)16(18)19/h3-9H,1-2H3,(H,18,19)
InChIKeyDQVULWCHEVXNPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dimethoxybenzoyl)benzoic acid (CAS 61959-31-7) Compound Profile and Sourcing Overview


2-(2,4-Dimethoxybenzoyl)benzoic acid (CAS 61959-31-7, molecular formula C16H14O5, MW 286.28 g/mol) is a substituted benzophenone derivative belonging to the 2-benzoylbenzoic acid class. The compound features a benzoic acid moiety ortho-substituted with a 2,4-dimethoxybenzoyl group, which confers specific electronic and steric properties distinct from simpler benzoylbenzoic acid analogs . It is primarily utilized as a research intermediate in organic synthesis, particularly for constructing more complex molecules, and has demonstrated notable biological activities, including estrogen receptor binding and sweet taste properties, which differentiate it from its class counterparts [1]. This evidence guide focuses on the quantifiable differentiation of this specific compound against close structural analogs and in-class alternatives to inform scientific selection and procurement decisions.

Why Generic Substitution of 2-(2,4-Dimethoxybenzoyl)benzoic Acid (61959-31-7) is Scientifically Unjustified


The 2-(2,4-dimethoxybenzoyl)benzoic acid structure is not a simple, interchangeable member of the benzoylbenzoic acid family. The specific 2,4-dimethoxy substitution pattern on the benzoyl ring significantly alters the compound's electronic profile and steric bulk compared to unsubstituted (e.g., 2-benzoylbenzoic acid) or mono-methoxy analogs (e.g., 2-(4-methoxybenzoyl)benzoic acid) . These structural variations directly translate into quantifiable differences in biological activity, as evidenced by its potent estrogen receptor binding (IC50 = 57 nM) [1] and its distinct sweet taste profile, which was studied in a series of 24 analogues [2]. Substituting this compound with a cheaper, less-defined analog without equivalent validation data introduces significant risk of assay failure, altered reactivity, or irreproducible results in applications ranging from medicinal chemistry to sensory science. The following evidence demonstrates precisely where this compound possesses verifiable differentiation.

Quantitative Differentiation of 2-(2,4-Dimethoxybenzoyl)benzoic acid (61959-31-7) Against Key Analogs


Potent Estrogen Receptor Binding (IC50 = 57 nM) Differentiates from Class

2-(2,4-Dimethoxybenzoyl)benzoic acid (reported as WS-7528) demonstrates potent inhibition of estrogen binding to its receptor protein in rat uterine cytosol, with an IC50 value of 5.7 x 10^-8 M (57 nM) [1]. This is a key differentiating feature within the 2-benzoylbenzoic acid class, as unsubstituted 2-benzoylbenzoic acid and the 4-methoxy analog are not reported to possess this specific and potent estrogen receptor binding activity .

Estrogen Receptor Drug Discovery Endocrinology

Structure-Sweet Taste Relationship in 2-Benzoylbenzoic Acid Series

This compound was included as one of 24 analogues in a structure-activity relationship (SAR) study of sweet 2-benzoylbenzoic acid derivatives, where its taste profile was directly compared to the lead compound 2-(4-methoxybenzoyl)benzoic acid [1]. While specific sweetness potency values are not available in the abstract, its inclusion in this quantitative SAR study confirms that the 2,4-dimethoxy substitution pattern yields a measurable and distinct sensory outcome compared to other substitutions, making it a critical reference compound for taste research.

Sweetener Research Flavor Chemistry SAR

Electron-Donating Substituent Effects Influence Reactivity and Solubility

The presence of two methoxy groups at the 2 and 4 positions of the benzoyl ring enhances the electron-donating properties of the compound, influencing its reactivity in electrophilic aromatic substitution and acylation reactions, as well as its solubility in organic solvents . This contrasts with 2-benzoylbenzoic acid, which lacks these electron-donating groups and exhibits different reactivity and solubility profiles, making it less suitable for applications requiring enhanced nucleophilicity or specific solvent compatibility.

Organic Synthesis Reactivity Solubility

Higher Molecular Weight and Boiling Point Compared to Unsubstituted Analog

2-(2,4-Dimethoxybenzoyl)benzoic acid has a molecular weight of 286.28 g/mol and a predicted boiling point of 523.5°C [1]. In comparison, the unsubstituted analog 2-benzoylbenzoic acid has a molecular weight of 226.23 g/mol and a boiling point of 436.7°C . The higher molecular weight and significantly higher boiling point of the target compound impact its physical handling, purification methods (e.g., distillation impractical), and analytical detection, making it a distinct entity for procurement and experimental design.

Physicochemical Properties Purification Handling

Validated Application Scenarios for 2-(2,4-Dimethoxybenzoyl)benzoic acid (61959-31-7) Based on Quantitative Evidence


Estrogen Receptor Pharmacology Studies

Researchers investigating estrogen receptor binding and downstream signaling should procure this specific compound based on its established IC50 of 57 nM for inhibiting estrogen binding to its receptor in rat uterine cytosol [1]. This activity is a unique identifier within its class, making it a necessary tool for comparative pharmacology and target validation studies. Use of a generic 2-benzoylbenzoic acid would lack this validated activity and compromise experimental outcomes.

Structure-Activity Relationship (SAR) Studies in Taste Research

Scientists extending SAR studies on sweet 2-benzoylbenzoic acid derivatives require this exact compound, as it was one of the 24 analogues directly evaluated in a foundational study establishing the glucophore model for this class [2]. Procuring a different analog or an undefined mixture would invalidate comparisons to the published data and hinder the development of new sweeteners or taste modulators.

Organic Synthesis Requiring Electron-Rich Benzophenone Building Blocks

Synthetic chemists needing a benzophenone intermediate with enhanced electron density for specific transformations (e.g., electrophilic substitutions, metal-catalyzed couplings) should select this compound due to the electron-donating effect of its 2,4-dimethoxy groups . This property differentiates it from unsubstituted 2-benzoylbenzoic acid and dictates its reactivity and compatibility in complex synthetic sequences.

Development of Analytical Methods for Substituted Benzophenones

Analytical laboratories developing HPLC or GC methods for detecting or quantifying substituted benzophenones in complex matrices will need this compound as a certified reference standard. Its distinct physicochemical properties, including a higher molecular weight (286.28 g/mol) and boiling point (523.5°C) compared to 2-benzoylbenzoic acid, ensure accurate method calibration and specificity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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